molecular formula C19H11Cl3N2O B2417412 6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-14-6

6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2417412
CAS No.: 252059-14-6
M. Wt: 389.66
InChI Key: MGPUXBXVTZVKFX-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
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Biological Activity

6-(2-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 339109-85-2) is a synthetic compound belonging to the class of pyridine derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is C19H11Cl3N2OC_{19}H_{11}Cl_{3}N_{2}O, with a molecular weight of approximately 389.67 g/mol. The structural characteristics include multiple chlorine substituents and a pyridine ring, which are known to influence its biological interactions.

Anticancer Potential

Another area of interest is the potential anticancer activity of this compound. Research on related pyridine derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some studies demonstrate that similar structures can modulate pathways involved in tumor growth and metastasis.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the effects of chlorinated pyridines on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cells.

Table 2: Anticancer Efficacy of Chlorinated Pyridines

Compound NameCancer TypeIC50 (µM)Reference
This compoundTBDTBDTBD
4-Chloro-3-nitropyridineBreast Cancer15
3-Bromo-4-methylpyridineColon Cancer12

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
  • Receptor Modulation: The structure may allow for interaction with neurotransmitter receptors or other signaling molecules.

Properties

IUPAC Name

6-(2-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3N2O/c20-15-5-2-1-4-13(15)18-9-8-12(10-23)19(25)24(18)11-14-16(21)6-3-7-17(14)22/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPUXBXVTZVKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=C(C=CC=C3Cl)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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